Benmoxin
Overview
Description
Mechanism of Action
Target of Action
Benmoxin, also known as Mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class . Monoamine oxidases (MAOs) are the primary targets of this compound. These enzymes are involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine, thereby playing a crucial role in mood regulation.
Mode of Action
As an MAOI, this compound inhibits the activity of monoamine oxidases. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their availability. This increased availability can help alleviate symptoms of conditions like depression .
Biochemical Pathways
As an maoi, it is known to affect the metabolic pathways of monoamine neurotransmitters .
Result of Action
The primary molecular effect of this compound is the inhibition of monoamine oxidases, leading to an increase in the levels of monoamine neurotransmitters. This can result in improved mood and reduced symptoms of depression
Action Environment
It is known that environmental factors can play a significant role in the effectiveness and stability of many drugs Factors such as temperature, pH, and presence of other substances can potentially affect the stability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Benmoxin interacts with various enzymes and proteins in the body. As a monoamine oxidase inhibitor, it primarily interacts with the enzyme monoamine oxidase (MAO), inhibiting its activity . This inhibition can affect the metabolism of monoamines in the brain, potentially leading to increased levels of these neurotransmitters .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a monoamine oxidase inhibitor. By inhibiting MAO, this compound can increase the levels of monoamines in the brain, which can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme monoamine oxidase, inhibiting its activity . This inhibition prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the metabolism of monoamines. It inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of monoamines .
Preparation Methods
Chemical Reactions Analysis
Benmoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydrazine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benmoxin has been used in scientific research primarily as a tool to study the effects of monoamine oxidase inhibition . Its applications include:
Chemistry: Used to study the reactivity and stability of hydrazine derivatives.
Biology: Employed in research on neurotransmitter metabolism and the role of monoamine oxidase in various biological processes.
Medicine: Investigated for its potential antidepressant effects and its interactions with other drugs.
Industry: Limited industrial applications due to its discontinued status.
Comparison with Similar Compounds
Benmoxin is similar to other monoamine oxidase inhibitors such as phenelzine, isocarboxazid, and tranylcypromine . this compound is unique in its chemical structure, specifically its hydrazine moiety, which distinguishes it from other MAOIs . The following are some similar compounds:
Phenelzine: Another hydrazine-based MAOI used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar antidepressant effects.
Tranylcypromine: A non-hydrazine MAOI that also inhibits monoamine oxidase.
This compound’s uniqueness lies in its specific chemical structure and its irreversible inhibition of monoamine oxidase, which sets it apart from other MAOIs .
Properties
IUPAC Name |
N'-(1-phenylethyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNZPMDJIGBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046220 | |
Record name | Benmoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7654-03-7 | |
Record name | Benmoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7654-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benmoxin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benmoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benmoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benmoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENMOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9FY2SGBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.